1-Benzoyl-4-(4-chlorobenzyl)piperazine
CAS No.:
Cat. No.: VC0637437
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H19ClN2O |
---|---|
Molecular Weight | 314.8 g/mol |
IUPAC Name | [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Standard InChI | InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Standard InChI Key | HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-Benzoyl-4-(4-chlorobenzyl)piperazine consists of a piperazine core with two key substituents: a benzoyl group attached to one nitrogen atom and a 4-chlorobenzyl group attached to the other nitrogen atom. The piperazine ring serves as the central scaffold, creating a molecule with both lipophilic aromatic regions and basic nitrogen atoms. This structure differs from 1-Benzyl-4-(4-chlorobenzoyl)piperazine, where the positions of the functional groups are reversed .
The compound would likely display amphiphilic properties due to its basic nitrogen atoms and lipophilic aromatic regions, influencing its interaction with biological systems and potential pharmaceutical applications.
Synthesis Pathways
Nucleophilic Substitution Approach
A feasible synthetic pathway would involve a nucleophilic substitution reaction between piperazine and 4-chlorobenzyl chloride, followed by benzoylation of the remaining nitrogen. This approach mirrors the method described for synthesizing related compounds, where a key intermediate piperazine derivative undergoes nucleophilic substitution with appropriate reagents .
Alternative Approach
Comparison with Related Piperazine Derivatives
Structural Analogues and Their Properties
Pharmacophore Analysis
The recurring structural elements across these piperazine derivatives—particularly the piperazine core with aromatic substituents—constitute a common pharmacophore pattern that contributes to their biological activities. The specific positioning of electron-withdrawing groups (such as chlorine) on the aromatic rings appears to be crucial for biological activity, as does the nature of the linker connecting the aromatic rings to the piperazine core.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Characteristics
1H NMR would likely show characteristic signals for the piperazine ring protons (approximately 2.5-3.5 ppm), aromatic protons from both the benzoyl and 4-chlorobenzyl groups (7.0-8.0 ppm), and methylene protons of the benzyl group (around 3.5-4.5 ppm). The N-C=O stretching frequency would be expected around 1635-1645 cm−1 in the IR spectrum, similar to what has been observed for related compounds .
Mass Spectrometry
The expected molecular ion would correspond to the molecular weight, with characteristic fragmentation patterns involving cleavage at the piperazine-substituent bonds, producing fragments that could be used for identification purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume